molecular formula C25H23NO4S B13385822 N-Fmoc-S-benzyl-L-cysteine

N-Fmoc-S-benzyl-L-cysteine

Cat. No.: B13385822
M. Wt: 433.5 g/mol
InChI Key: AKXYVGAAQGLAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-S-benzyl-L-cysteine is a derivative of the amino acid cysteine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and the thiol group is protected by a benzyl group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-S-benzyl-L-cysteine can be synthesized through a multi-step process involving the protection of the amino and thiol groups of cysteine. The typical synthetic route involves:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-S-benzyl-L-cysteine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Fmoc-S-benzyl-L-cysteine is a key amino acid derivative widely utilized in research, particularly in peptide synthesis, drug discovery, bioconjugation, protein engineering, and chemical biology . It enhances stability and yield in various applications .

Applications

Peptide Synthesis
this compound serves as a fundamental building block in peptide synthesis, enabling researchers to create complex structures for drug development and biological studies . The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a benzyl group attached to the sulfur atom is a characteristic of this cysteine derivative. In solid-phase peptide synthesis (SPPS), the compound protects the thiol group of cysteine, which prevents unwanted side reactions during synthesis. The easy removal of the Fmoc group under basic conditions, typically using piperidine, allows efficient deprotection without affecting other functional groups. This is particularly valuable when synthesizing complex peptide structures requiring precise control over functional group protection and reactivity. Fmoc SPPS is the method of choice for peptide synthesis today because very-high-quality Fmoc building blocks are available at low cost .

Drug Discovery
The unique properties of this compound make it valuable in the pharmaceutical industry, especially for developing new therapeutics for specific diseases, including cancer and infectious diseases .

Bioconjugation
In bioconjugation processes, this compound helps attach drugs or imaging agents to biomolecules, enhancing their efficacy and specificity .

Protein Engineering
This compound aids in modifying proteins to study their functions or improve their stability, which is crucial in biotechnology and research applications .

Research in Chemical Biology
this compound is employed in various chemical biology applications, helping scientists explore cellular mechanisms and develop new diagnostic tools .

Biological Activities

The biological activities associated with this compound primarily stem from its application in synthesizing peptides that interact with various biological systems. Key activities include:

  • Antioxidant Properties: Peptides synthesized from this compound exhibit antioxidant activity, which can protect cells from oxidative stress. Research has demonstrated that peptides synthesized with this compound exhibit significant radical scavenging activity, suggesting their potential as antioxidants in biomedical applications.
  • Antimicrobial Activity: Certain peptides derived from this compound have shown potential antimicrobial properties, making them candidates for developing new antibiotics. A study focused on synthesizing antimicrobial peptides using this compound showed promising results against various bacterial strains, indicating its utility in developing new antimicrobial agents.
  • Anticancer Activity: Some studies indicate that peptides containing cysteine derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents. Derivatives of this compound have been tested for cytotoxic effects on cancer cell lines, with results indicating that certain synthesized peptides could effectively inhibit cell proliferation and induce apoptosis. S‐Benzyl cysteine based cyclic dipeptide super hydrogelator showed almost no cytotoxicity towards the human colorectal cancer cell line HCT116 up to a considerably high concentration .

Mechanism of Action

The mechanism of action of N-Fmoc-S-benzyl-L-cysteine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, while the benzyl group protects the thiol group, preventing unwanted side reactions. Upon deprotection, the free amino and thiol groups can participate in peptide bond formation and disulfide bond formation, respectively .

Comparison with Similar Compounds

Biological Activity

N-Fmoc-S-benzyl-L-cysteine is a synthetic derivative of the naturally occurring amino acid cysteine, notable for its role in peptide synthesis and various biological applications. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a benzyl group attached to the sulfur atom, which significantly influences its chemical reactivity and biological activity.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H23_{23}NO4_4S
  • Molar Mass : 433.52 g/mol
  • Key Functional Groups :
    • Fmoc group: Provides protection for the amino group during peptide synthesis.
    • Benzyl group: Enhances stability and solubility in organic solvents.

The Fmoc group is known for its ease of removal under basic conditions, typically using piperidine, which facilitates efficient deprotection without affecting other functional groups .

Biological Activities

This compound exhibits several biological activities primarily through its application in peptide synthesis. Here are some key areas where this compound demonstrates biological significance:

  • Peptide Synthesis : It serves as a crucial building block for synthesizing peptides that can interact with various biological systems. This interaction is vital for drug development and biochemical research .
  • Immunological Applications : Research indicates that peptides derived from this compound can act as immunostimulants. For example, studies involving TLR4 agonists have shown enhanced expression of cytokines such as IFNγ and IL-6 in response to compounds synthesized from cysteine derivatives .
  • Drug Development : The compound is valuable in creating therapeutics targeting diseases such as cancer and infections. Its unique properties allow for the design of peptides that can modulate biological pathways effectively .

Case Studies

  • Immunostimulatory Peptides :
    • A study investigated the immunostimulatory effects of cysteine-based peptides derived from this compound. The results showed that these peptides significantly enhanced the production of pro-inflammatory cytokines in mouse splenocytes, indicating their potential use as adjuvants in vaccines .
  • Peptide Therapeutics :
    • Another research effort focused on synthesizing bioactive peptides using this compound, demonstrating improved stability and efficacy compared to traditional peptide synthesis methods. The study highlighted the compound's role in developing new therapeutic agents with enhanced bioavailability .

Comparative Analysis

The following table compares this compound with similar compounds used in peptide synthesis:

Compound NameStructure/Functional GroupUnique Features
This compoundFmoc on L-cysteine with benzylStable during synthesis; protects thiol group
N-Fmoc-L-cysteineFmoc on L-cysteineMore prone to oxidation; lacks benzyl protection
S-Benzyl-L-cysteineBenzyl on L-cysteineNo Fmoc protection; less stable during synthesis
N-Boc-S-benzyl-L-cysteineBoc instead of FmocMore stable under acidic conditions

Applications in Research

This compound is extensively utilized in various fields:

  • Bioconjugation : It aids in attaching drugs or imaging agents to biomolecules, enhancing their specificity and efficacy.
  • Protein Engineering : The compound is instrumental in modifying proteins to study their functions or improve stability, crucial for biotechnology applications.
  • Chemical Biology Research : It is employed in synthesizing complex peptide structures for studying biological interactions and pathways .

Properties

IUPAC Name

3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXYVGAAQGLAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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